1-Benzyloxynaphthalene-4-boronic acid
Overview
Description
1-Benzyloxynaphthalene-4-boronic acid is an organic compound with the molecular formula C17H15BO3 and a molecular weight of 278.12 g/mol It is a boronic acid derivative, specifically a naphthalene-based boronic acid, which is characterized by the presence of a benzyloxy group at the 1-position and a boronic acid group at the 4-position of the naphthalene ring
Mechanism of Action
Target of Action
The primary target of 1-Benzyloxynaphthalene-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound’s mode of Brønsted acidity depends on the medium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new Pd–C bond through oxidative addition . This bond is formed when palladium becomes oxidized through its donation of electrons .
Action Environment
The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
The synthesis of 1-Benzyloxynaphthalene-4-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . The general procedure includes the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are usually mild and tolerant of various functional groups, making it an efficient method for synthesizing boronic acid derivatives .
Industrial production methods for boronic acids often involve the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the desired boronic acid . This process is scalable and can be adapted for the large-scale production of this compound.
Chemical Reactions Analysis
1-Benzyloxynaphthalene-4-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borinic acid.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyloxynaphthalene-4-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Benzyloxynaphthalene-4-boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-methoxyphenylboronic acid. While these compounds share similar reactivity due to the presence of the boronic acid group, this compound is unique in its structural features, particularly the naphthalene ring and benzyloxy group, which confer distinct electronic and steric properties .
Similar compounds include:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
These compounds differ in their substituents and overall structure, which can influence their reactivity and applications.
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important building block for the synthesis of complex molecules and advanced materials.
Properties
IUPAC Name |
(4-phenylmethoxynaphthalen-1-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNWPEUXFDDPFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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